1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine
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Overview
Description
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H18N4O2S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a sulfonyl group at position 4, and a piperazine ring substituted with a methyl group at position 4 . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine typically involves the following steps :
Formation of the pyrazole ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or β-ketoester.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.
Formation of the piperazine ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final coupling: The pyrazole and piperazine rings are coupled together through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as :
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
(4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: This compound contains a pyrazole ring substituted with a benzhydryl group and a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and piperazine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(9(2)12-11-8)17(15,16)14-6-4-13(3)5-7-14/h4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKDKZHQNRRRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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